Crotamiton

Catalog No.
S524469
CAS No.
483-63-6
M.F
C13H17NO
M. Wt
203.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Crotamiton

CAS Number

483-63-6

Product Name

Crotamiton

IUPAC Name

N-ethyl-N-(2-methylphenyl)but-2-enamide

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

InChI

InChI=1S/C13H17NO/c1-4-8-13(15)14(5-2)12-10-7-6-9-11(12)3/h4,6-10H,5H2,1-3H3

InChI Key

DNTGGZPQPQTDQF-UHFFFAOYSA-N

SMILES

Array

solubility

3.53e-01 g/L

Synonyms

Crotamiton; N-Ethyl-o-crotonotoluidide; Crotamitone; Crotalgin; Eurasil; Euraxil

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C=CC

Isomeric SMILES

CCN(C1=CC=CC=C1C)C(=O)/C=C/C

The exact mass of the compound Crotamiton is 203.13101 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758951. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Toluidines - Supplementary Records. It belongs to the ontological category of enamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Crotamiton (N-ethyl-o-crotonotoluidide, CAS 483-63-6) is a lipophilic, low-molecular-weight liquid compound uniquely valued in pharmaceutical procurement for its dual functionality as both an active pharmaceutical ingredient (API) and a functional excipient [1]. Clinically established as a scabicidal and antipruritic agent, it is increasingly procured by formulators as an aprotic solvent and chemical penetration enhancer for topical and transdermal drug delivery systems[2]. Unlike conventional solid APIs, its liquid state at room temperature allows it to seamlessly integrate into creams, lotions, and hydrogel patches, where it solubilizes poorly water-soluble drugs (such as NSAIDs and antifungals) while simultaneously providing intrinsic, receptor-mediated itch relief [REFS-1, REFS-2].

Substituting Crotamiton with standard scabicides (like permethrin) or generic penetration enhancers (like propylene glycol or Azone) fundamentally compromises multi-target topical formulations. Permethrin is a highly effective neurotoxic scabicide but lacks any direct receptor-mediated antipruritic activity, requiring the addition of secondary anti-itch agents to manage patient symptoms [1]. Conversely, standard chemical penetration enhancers improve API flux but offer no pharmacological benefits and often induce skin irritation at the high concentrations required for efficacy [2]. Crotamiton cannot be generically replaced because it uniquely collapses three formulation requirements—parasite eradication, receptor-mediated itch suppression, and lipophilic drug solubilization—into a single, process-friendly liquid compound, thereby streamlining manufacturing and reducing excipient load[REFS-1, REFS-2].

Potent Inhibition of TRPV4-Mediated Pruritus

Crotamiton acts as a direct antagonist of the TRPV4 ion channel, a key mediator of pruritus in sensory neurons and skin. In vitro patch-clamp studies demonstrate that Crotamiton potently inhibits GSK1016790A-activated human TRPV4 currents with an IC50 of 16.3 µM [1]. This provides a distinct pharmacological mechanism compared to standard scabicides like permethrin, which act purely via neurotoxic paralysis of the parasite and offer no direct receptor-level itch suppression [1].

Evidence DimensionIC50 for human TRPV4 channel inhibition
Target Compound Data16.3 µM (human TRPV4)
Comparator Or BaselineBaseline TRPV4 agonist (GSK1016790A) activation
Quantified DifferenceComplete dose-dependent inhibition of activated currents, achieving an IC50 of 16.3 µM
ConditionsIn vitro HEK293T cells expressing human TRPV4, 2 mM extracellular Ca2+

Validates Crotamiton's secondary API value as a direct anti-itch agent, differentiating it from purely anti-parasitic compounds and justifying its inclusion in broad-spectrum dermatologicals.

Suppression of Histamine-Dependent Itch Pathways (H1R/TRPV1)

Beyond TRPV4, Crotamiton effectively suppresses histamine-induced pruritus pathways. Calcium imaging assays reveal that Crotamiton inhibits histamine-induced calcium influx via the H1R/TRPV1 pathway with an IC50 of 101.2 µM[1]. Compared to a vehicle control, Crotamiton provides a concentration-dependent reduction in sensory neuron activation, confirming its broad-spectrum utility against both histamine-dependent and histamine-independent (chloroquine-induced) itch mechanisms [1].

Evidence DimensionIC50 for histamine-induced calcium influx
Target Compound Data101.2 µM
Comparator Or BaselineVehicle control (uninhibited histamine activation)
Quantified DifferenceConcentration-dependent reduction of calcium influx, achieving IC50 at 101.2 µM
ConditionsHEK293T cells expressing H1R/TRPV1

Provides formulators with a defined, multi-pathway pharmacological profile for treating diverse pruritic conditions, expanding its commercial utility beyond parasitic infections.

Excipient Functionality: Aprotic Solvent and Transdermal Penetration Enhancer

Crotamiton is highly effective as an aprotic solvent and penetration enhancer for poorly water-soluble APIs, such as the NSAID Loxoprofen. Industrial patent data specifies that incorporating 0.5% to 5.0% by weight of Crotamiton into aqueous patch formulations optimally dissolves the API and enhances transdermal flux [1]. Unlike standard chemical enhancers (e.g., Azone) which often cause skin irritation at functional concentrations, Crotamiton achieves high solubilization and permeability enhancement while maintaining a favorable dermatological safety profile [1].

Evidence DimensionFormulation weight percentage for optimal API solubilization and flux
Target Compound Data0.5% to 5.0% by weight
Comparator Or BaselineStandard penetration enhancers (e.g., Azone, high-concentration propylene glycol) which carry higher irritation risks
Quantified DifferenceAchieves stable solubilization and enhanced transdermal absorption of NSAIDs at low concentrations (0.5-5.0 wt%) with reduced skin irritation
ConditionsAqueous patch/hydrogel formulations containing poorly soluble APIs (e.g., Loxoprofen sodium)

Drives procurement for transdermal patch manufacturing, as Crotamiton acts as a dual-purpose solvent and penetration enhancer that minimizes excipient-induced dermatitis.

Transdermal NSAID and Antifungal Patches

Crotamiton is highly recommended as a functional excipient (solvent and penetration enhancer) in the formulation of transdermal patches and hydrogels for poorly soluble APIs like Loxoprofen, Piroxicam, and Clotrimazole. Its ability to solubilize these active ingredients at low concentrations (0.5-5.0 wt%) while enhancing skin flux makes it superior to traditional, more irritating chemical enhancers [1].

Dual-Action Anti-Parasitic Creams

For the treatment of scabies, Crotamiton serves as a primary or adjunctive API. Unlike permethrin, which only provides parasite eradication, Crotamiton's simultaneous inhibition of TRPV4 and H1R/TRPV1 pathways provides immediate symptomatic relief from pruritus, reducing the need for secondary anti-itch formulations in the patient's regimen [2].

Broad-Spectrum Antipruritic Lotions

Due to its potent inhibition of multiple itch-signaling pathways (TRPV4, H1R/TRPV1, and MRGPRA3/TRPA1), Crotamiton is an ideal active ingredient for general antipruritic lotions targeting non-scabietic pruritus, insect bites, and localized skin irritation [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Exact Mass

203.131014166 Da

Monoisotopic Mass

203.131014166 Da

Boiling Point

154 °C at 1.30E+01 mm Hg

Heavy Atom Count

15

LogP

2.9
2.9

Appearance

White to off-white solid powder.

Melting Point

< 25 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2EEH27851Y

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For eradication of scabies (Sarcoptes scabiei) and for symptomatic treatment of pruritic skin.
FDA Label

Pharmacology

Crotamiton is usually used to treat pruritis (itching of the skin) caused by scabies or sunburn. Crotamiton relieves itching by producing what is called a counter-irritation. As crotamiton evaporates from the skin, it produces a cooling effect. This cooling effect helps to divert your body's attention away from the itching. Due to this cooling effect it is also effective for the relief of sunburn. The drug is also believed to kill scabies through an unknown mechanism.

MeSH Pharmacological Classification

Pesticides

Mechanism of Action

Crotamiton is an antiparasitic that is toxic to the scabies mite. Crotamiton also relieves itching by producing what is called a counter-irritation. As crotamiton evaporates from the skin, it produces a cooling effect. This cooling effect helps to divert your body's attention away from the itching.

Pictograms

Irritant

Irritant

Other CAS

124236-29-9
483-63-6

Absorption Distribution and Excretion

10 % absorbed when applied locally.

Wikipedia

Crotamiton

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Goldust M, Rezaee E, Raghiafar R. Topical ivermectin versus crotamiton cream 10% for the treatment of scabies. Int J Dermatol. 2014 Jul;53(7):904-8. doi: 10.1111/ijd.12447. Epub 2014 Jun 5. PubMed PMID: 24898622.
2: Mori N, Mizawa M, Hara H, Norisugi O, Makino T, Nakano H, Sawamura D, Shimizu T. Hailey-Hailey disease diagnosed based on an exacerbation of contact dermatitis with topical crotamiton. Eur J Dermatol. 2014 Mar-Apr;24(2):263-4. doi: 10.1684/ejd.2014.2288. PubMed PMID: 24721608.
3: Goldust M, Rezaee E, Raghifar R. Comparison of oral ivermectin versus crotamiton 10% cream in the treatment of scabies. Cutan Ocul Toxicol. 2014 Dec;33(4):333-6. doi: 10.3109/15569527.2013.768258. Epub 2013 Feb 25. PubMed PMID: 23431958.
4: Pourhasan A, Goldust M, Rezaee E. Treatment of scabies, permethrin 5% cream vs. crotamiton 10% cream. Ann Parasitol. 2013;59(3):143-7. PubMed PMID: 24881286.
5: Fukahori S, Fujiwara T, Ito R, Funamizu N. Photocatalytic decomposition of crotamiton over aqueous TiO(2) suspensions: determination of intermediates and the reaction pathway. Chemosphere. 2012 Sep;89(3):213-20. doi: 10.1016/j.chemosphere.2012.04.018. Epub 2012 May 10. PubMed PMID: 22578794.
6: Sekine R, Satoh T, Takaoka A, Saeki K, Yokozeki H. Anti pruritic effects of topical crotamiton, capsaicin, and a corticosteroid on pruritogen-induced scratching behavior. Exp Dermatol. 2012 Mar;21(3):201-4. doi: 10.1111/j.1600-0625.2011.01433.x. PubMed PMID: 22379965.
7: Nakada N, Yasojima M, Okayasu Y, Komori K, Suzuki Y. Mass balance analysis of triclosan, diethyltoluamide, crotamiton and carbamazepine in sewage treatment plants. Water Sci Technol. 2010;61(7):1739-47. doi: 10.2166/wst.2010.100. PubMed PMID: 20371932.
8: Bikowski JB, Del Rosso JQ. Demodex dermatitis: a retrospective analysis of clinical diagnosis and successful treatment with topical crotamiton. J Clin Aesthet Dermatol. 2009 Jan;2(1):20-5. PubMed PMID: 20967184; PubMed Central PMCID: PMC2958185.
9: Larson P. Review: topical permethrin was more effective than topical crotamiton or lindane for scabies. Evid Based Nurs. 2008 Apr;11(2):47. doi: 10.1136/ebn.11.2.47. PubMed PMID: 18364417.
10: Dika E, Tosti A, Goldovsky M, Wester R, Maibach HI. Percutaneous absorption of crotamiton in man following single and multiple dosing. Cutan Ocul Toxicol. 2006;25(3):211-6. PubMed PMID: 16980246.

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